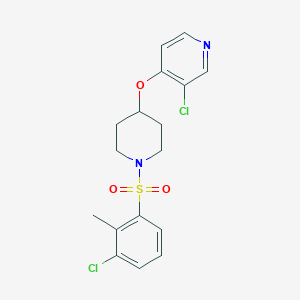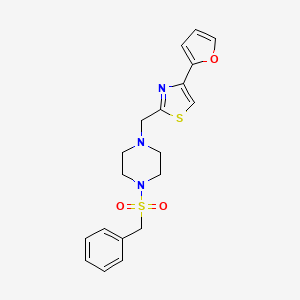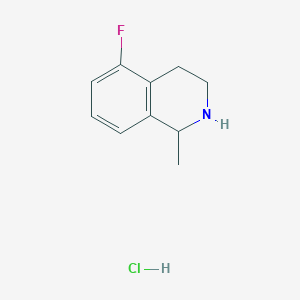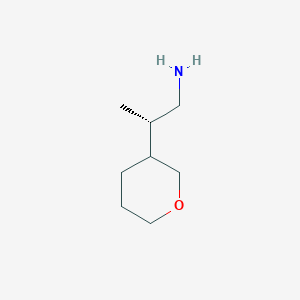
3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a condensation reaction, while the piperidine ring could be formed through a cyclization reaction. The sulfonyl group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group and chloro-substituents could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The pyridine ring could act as a base or a nucleophile in various reactions. The piperidine ring could also act as a nucleophile or could undergo N-alkylation. The sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyridine ring could make the compound somewhat polar, while the chloro-substituents could increase its lipophilicity. The piperidine ring could potentially make the compound a base, depending on the pH of the solution .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One of the primary applications of compounds related to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" is in the synthesis of new heterocycles with potential antimicrobial activities. For example, the synthesis of new heterocyclic compounds based on pyrazole scaffolds has been explored for their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). These compounds undergo various chemical reactions to produce derivatives with potential antimicrobial activities.
Catalytic Applications and Green Chemistry
Compounds structurally similar to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" have been used in catalytic applications and green chemistry. For instance, magnetically separable graphene oxide anchored with sulfonic acid has shown high catalytic activity for synthesizing pyrazolo[3,4-b]pyridine derivatives, demonstrating the role of such compounds in promoting environmentally friendly chemical reactions (Zhang et al., 2016).
Green Metric Evaluation
The green metric evaluation of derivatives related to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" focuses on assessing the environmental impact of chemical processes. A study on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, highlighted modifications that reduce waste generation, emphasizing the importance of green chemistry principles in the development of pharmaceutical intermediates (Gilbile, Bhavani, & Vyas, 2017).
Anticancer Research
Another significant application is in anticancer research, where compounds bearing similarity to "3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" are synthesized and evaluated for their potential anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer properties, highlighting the potential of these compounds in developing new anticancer agents (Redda & Gangapuram, 2007).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This suggests that the compound may interact with its targets through a radical mechanism.
Biochemical Pathways
The compound may be involved in the protodeboronation of alkyl boronic esters, which is a valuable transformation in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s solubility in organic solvents such as dimethyl sulfoxide (dmso) and acetonitrile may impact its bioavailability .
Result of Action
Similar compounds have been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity , suggesting potential cellular effects related to this receptor activity.
Action Environment
The compound’s stability at room temperature and its solubility in organic solvents suggest that these factors may influence its action .
Propriétés
IUPAC Name |
3-chloro-4-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-14(18)3-2-4-17(12)25(22,23)21-9-6-13(7-10-21)24-16-5-8-20-11-15(16)19/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVITVRCGNLNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)






![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)
![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2832352.png)

